molecular formula C11H12N2 B13273523 5-Ethylquinolin-8-amine

5-Ethylquinolin-8-amine

Cat. No.: B13273523
M. Wt: 172.23 g/mol
InChI Key: YEQPGNGLKILGKL-UHFFFAOYSA-N
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Description

5-Ethylquinolin-8-amine: is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylquinolin-8-amine typically involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives. These derivatives are then separated by distillation and sublimation. The 8-nitro derivative is reduced using tin powder in the presence of hydrochloric acid to yield the amine . Another method involves the amination of 8-chloroquinoline .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient separation and reduction of nitro derivatives. The use of catalytic hydrogenation could also be explored for more sustainable and scalable production.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Various reduced amine derivatives.

    Substitution: Substituted quinoline derivatives with functional groups like halides, sulfonates, or alkyl groups.

Comparison with Similar Compounds

Uniqueness: 5-Ethylquinolin-8-amine is unique due to the presence of both an ethyl group and an amine group on the quinoline ring. This combination enhances its reactivity and potential for diverse applications in various fields, from medicinal chemistry to material science.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-ethylquinolin-8-amine

InChI

InChI=1S/C11H12N2/c1-2-8-5-6-10(12)11-9(8)4-3-7-13-11/h3-7H,2,12H2,1H3

InChI Key

YEQPGNGLKILGKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=NC2=C(C=C1)N

Origin of Product

United States

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